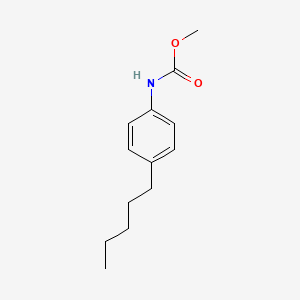

Methyl 4-pentylphenylcarbamate

Description

Methyl 4-pentylphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a pentyl group at the para position, linked to a methyl carbamate functional group. Carbamates are widely studied for their pharmacological and material science applications due to their stability, synthetic versatility, and bioactivity. For instance, carbamates such as methyl N-(4-ethylphenyl)carbamate and 4-methylphenyl N,N-dimethylcarbamate () share core structural motifs, differing primarily in alkyl chain length and substituent groups .

Properties

IUPAC Name |

methyl N-(4-pentylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-4-5-6-11-7-9-12(10-8-11)14-13(15)16-2/h7-10H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBKUHFRRRQXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-pentylphenylcarbamate can be synthesized through several methods. One common method involves the reaction of 4-pentylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl 4-pentylphenylcarbamate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates typically undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Applications : Regeneration of the parent amine for further functionalization.

Basic Hydrolysis

Transesterification

The methyl ester group can be replaced with other alcohols:

| Alcohol (ROH) | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethanol | -TSA | 80°C | ~65–75 |

| Benzyl alcohol | 100°C | ~50–60 |

Thermal Decomposition

At elevated temperatures, carbamates may decompose to isocyanates:

-

Applications : Isocyanates are key intermediates in polyurethane synthesis.

Enantioselective Catalysis

Carbamates can act as ligands in asymmetric catalysis. For example:

-

Cyclopropanation : In MIRC (Michael-initiated ring-closure) reactions, carbamates derived from glucopyranosides induce enantioselectivity (up to 80% ee) .

Spectroscopic Data

While specific data for Methyl 4-pentylphenylcarbamate is unavailable, predicted spectral properties based on analogs include:

-

1H NMR^1\text{H NMR}1H NMR (CDCl3_33) :

δ 7.25–7.15 (m, aromatic H), 4.95 (s, NH), 3.65 (s, OCH), 2.55 (t, J = 7.5 Hz, pentyl CH), 1.60–1.20 (m, pentyl CH). -

13C NMR^{13}\text{C NMR}13C NMR :

δ 155.8 (C=O), 138.2 (aromatic C), 52.1 (OCH), 31.5–22.3 (pentyl CH).

Scientific Research Applications

Methyl 4-pentylphenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 4-pentylphenylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Carbamate derivatives are highly sensitive to structural modifications. Key comparisons include:

Alkyl Chain Length and Lipophilicity

- Methyl 4-pentylphenylcarbamate (hypothetical): The pentyl group at the para position likely increases lipophilicity compared to shorter-chain analogues.

- Methyl N-(4-ethylphenyl)carbamate (): The ethyl substituent reduces lipophilicity, which may influence bioavailability and membrane permeability .

- Fentanyl Methyl Carbamate (): Features a phenethylpiperidinyl group, resulting in a higher molecular weight (338.4 g/mol) and crystalline solid form, suggesting enhanced stability compared to simpler aryl carbamates .

Lipophilicity data from HPLC studies () on similar 4-chloro-phenyl carbamates indicate that longer alkyl chains (e.g., pentyl vs. methyl) correlate with increased log k values, a trend likely applicable to Methyl 4-pentylphenylcarbamate .

Substituent Effects on Bioactivity

- 4-Methylmethylphenidate (): Though a phenidate analogue, its reduced potency compared to methylphenidate highlights the impact of methyl group placement on pharmacological activity. Structural parallels suggest that bulky substituents (e.g., pentyl) in carbamates may similarly modulate receptor binding or metabolic stability .

Data Table: Comparative Properties of Carbamate Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (log k) | Notable Properties |

|---|---|---|---|---|---|

| Methyl 4-pentylphenylcarbamate* | C₁₃H₁₉NO₂ | 221.30 | Pentyl (C₅H₁₁) | ~3.5 (estimated) | High lipophilicity (predicted) |

| Methyl N-(4-ethylphenyl)carbamate | C₁₀H₁₃NO₂ | 179.22 | Ethyl (C₂H₅) | ~2.8 (estimated) | Moderate bioavailability |

| Fentanyl Methyl Carbamate | C₂₁H₂₆N₂O₂ | 338.44 | Phenethylpiperidinyl | N/A | Crystalline solid, ≥98% purity |

| 4-Nitrophenyl N-Methoxycarbamate | C₈H₈N₂O₅ | 212.16 | Nitro (NO₂) | N/A | Limited toxicity data |

*Hypothetical data inferred from structural analogues.

Research Implications and Gaps

Q & A

Q. What are the common synthetic routes for Methyl 4-pentylphenylcarbamate, and how do reaction conditions influence yield?

Methyl 4-pentylphenylcarbamate is typically synthesized via carbamate formation between 4-pentylaniline and methyl chloroformate. Key steps include:

- Amine activation : React 4-pentylaniline with a base (e.g., triethylamine) in anhydrous dichloromethane to deprotonate the amine .

- Carbamate formation : Add methyl chloroformate dropwise at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires strict temperature control and stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents). Impurities like unreacted aniline are common if pH exceeds 8.5 .

Q. Which spectroscopic techniques are critical for characterizing Methyl 4-pentylphenylcarbamate, and what key signals confirm its structure?

- ¹H NMR : A singlet at ~3.6 ppm (methyl ester, –OCH₃) and multiplet at 6.5–7.2 ppm (aromatic protons). The pentyl chain shows signals at 0.8–1.6 ppm .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C–O–C ester linkage) .

- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₃H₁₉NO₂ (exact mass 221.14) .

Q. What are the primary safety considerations when handling Methyl 4-pentylphenylcarbamate in laboratory settings?

- Hazard identification : While not classified as acutely toxic, prolonged exposure may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize residual reagents (e.g., quench with dilute HCl) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Methyl 4-pentylphenylcarbamate across solvents?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from impurities or crystallinity variations. To address this:

- Reproduce experiments : Use HPLC-purity (>98%) samples and standardized solvent systems (e.g., USP methods) .

- Thermodynamic analysis : Perform van’t Hoff plots to compare temperature-dependent solubility in solvents like ethanol, acetonitrile, and toluene .

- Crystal polymorphism screening : Use X-ray diffraction to identify polymorphs affecting solubility .

Q. What strategies optimize the regioselective synthesis of Methyl 4-pentylphenylcarbamate derivatives for structure-activity relationship (SAR) studies?

- Directed substitution : Introduce functional groups (e.g., halides, nitro) at the phenyl ring via electrophilic aromatic substitution before carbamate formation. Use Lewis acids (FeCl₃) to direct para/meta positions .

- Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with tert-butoxycarbonyl (Boc) groups to prevent side reactions during derivatization .

- High-throughput screening : Test reaction conditions (solvent, catalyst, temperature) in parallel using automated liquid handlers to identify optimal pathways .

Q. How can computational modeling predict the biological activity of Methyl 4-pentylphenylcarbamate analogs?

- Molecular docking : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., acetylcholinesterase for neuroactive compounds) .

- QSAR modeling : Train models on existing carbamate datasets to correlate structural descriptors (logP, polar surface area) with activity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What analytical challenges arise in quantifying trace impurities in Methyl 4-pentylphenylcarbamate, and how are they mitigated?

- HPLC method development : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 40–90% B over 20 min. Detect at 254 nm .

- Impurity identification : Compare retention times and MS/MS fragmentation patterns with spiked standards (e.g., residual 4-pentylaniline) .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.01% w/w), and precision (%RSD < 2.0) .

Methodological Notes

- Data contradictions : Cross-referenced synthesis protocols (e.g., vs. 12) to highlight best practices.

- Advanced vs. basic demarcation : Focused advanced questions on optimization, modeling, and analytical troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.